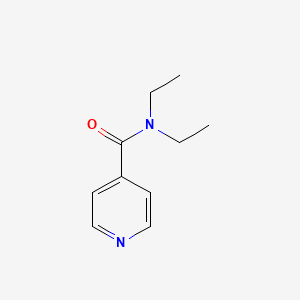

N,N-Diethylisonicotinamide

Description

Historical Context and Evolution of Pyridine-Carboxamide Derivatives in Chemical Science

Pyridine (B92270) and its derivatives have a rich history in chemistry, recognized for their presence in a wide array of natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.gov The pyridine scaffold, with its characteristic six-membered aromatic ring containing a nitrogen atom, offers unique properties like poor basicity and the capacity to form hydrogen bonds, which often enhances water solubility in larger molecules. nih.gov These attributes have made pyridine derivatives a focal point in the development of therapeutic agents and other functional materials. nih.gov

The functionalization of the pyridine ring, particularly with carboxamide groups, has been a fruitful strategy in medicinal chemistry and materials science. tandfonline.commdpi.com Pyridine carboxamides, due to their structural similarities to endogenous molecules, have been investigated for a wide range of biological activities. tandfonline.comresearchgate.net The evolution of synthetic methodologies has allowed for the precise introduction of various substituents onto the pyridine and amide moieties, leading to a vast library of derivatives with tailored properties. tandfonline.commdpi.com This has enabled researchers to fine-tune electronic and steric characteristics to achieve desired interactions with biological targets or to control the assembly of supramolecular structures. tandfonline.commdpi.com

Significance of N,N-Diethylisonicotinamide as a Functional Organic Scaffold in Academic Inquiry

A scaffold in chemical terms can be considered a core molecular framework that provides a structural basis for the attachment of various functional groups. wiley-vch.de These scaffolds can be broadly categorized as either structural, providing a geometric arrangement for appended moieties, or functional, containing the key elements for interaction with a target. wiley-vch.de this compound serves as an exemplary functional organic scaffold. wiley-vch.demdpi.com Its pyridine ring nitrogen and the carbonyl oxygen of the amide group act as effective donor atoms for coordination with metal ions. nih.goviucr.org

The diethylamide group provides a degree of steric bulk and lipophilicity that can influence the solubility and crystal packing of its derivatives and complexes. solubilityofthings.com The rigidity of the pyridine ring ensures a well-defined spatial orientation of the functional groups, which is crucial for predictable binding interactions. wiley-vch.de This combination of a rigid aromatic core and a flexible, yet sterically defined, amide substituent makes this compound a valuable platform for systematic studies in coordination chemistry and materials science. iucr.orgsolubilityofthings.com The ability to modify the scaffold, for instance, by introducing substituents on the pyridine ring, further enhances its versatility for creating novel compounds with specific properties. thieme-connect.com

Overview of Key Research Domains Pertaining to this compound

The unique chemical properties of this compound have led to its application in several key research areas:

Coordination Chemistry: A significant body of research focuses on the use of this compound as a ligand in the synthesis of coordination compounds. nih.govchemicalpapers.comasianpubs.orgresearchgate.netmdpi.com It typically coordinates to metal ions through the nitrogen atom of the pyridine ring. chemicalpapers.comasianpubs.orgresearchgate.net Studies have explored the synthesis and characterization of complexes with a wide range of transition metals, including copper(II), cobalt(II), nickel(II), zinc(II), and manganese(II), as well as rare earth metals. nih.goviucr.orgchemicalpapers.comasianpubs.orgresearchgate.net These complexes often exhibit interesting structural features, such as monomeric, dimeric, or polymeric structures, and diverse coordination geometries, including octahedral and distorted octahedral arrangements. nih.goviucr.orgchemicalpapers.comtubitak.gov.trresearchgate.net The thermal and spectral properties of these complexes are extensively studied to understand their stability and bonding characteristics. chemicalpapers.comasianpubs.orgresearchgate.nettubitak.gov.tr

Materials Science: The ability of this compound to form well-defined coordination networks makes it a valuable component in the design of new materials. solubilityofthings.comsigmaaldrich.com Research has investigated the formation of mixed-ligand complexes where this compound is combined with other organic molecules, such as carboxylates, to create materials with specific structural and physical properties. asianpubs.orgresearchgate.netmdpi.com The study of intermolecular interactions, like hydrogen bonding and π-π stacking, in the crystal structures of these compounds is crucial for understanding their supramolecular assembly and potential applications in areas like crystal engineering. mdpi.comresearchgate.net

Chemical Probes: While not its primary application, the structural motif of this compound is relevant to the design of chemical probes. The pyridine and amide components are found in various bioactive molecules, and understanding their interactions is key for developing probes to study biological systems. mdpi.com The principles of molecular recognition and binding that are explored in the coordination chemistry of this compound can inform the design of more complex molecules intended as sensors or imaging agents. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| Melting Point | 23 °C (lit.) |

| Boiling Point | 296-300 °C (lit.) |

| Density | 1.06 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.524 (lit.) |

| CAS Number | 59-26-7 |

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Examples of Metal Complexes with this compound Ligands

| Metal Ion | Other Ligands | Resulting Complex Formula | Reference |

| Co(II) | p-Halogenobenzoates, Water | [Co(p-X-C6H4COO)2(C10H14N2O)2(H2O)2] | asianpubs.org |

| Ni(II) | Acetylsalicylate, Water | [Ni(C9H7O4)2(C10H14N2O)2(H2O)2] | researchgate.nettandfonline.com |

| Cu(II) | Acetylsalicylate, Water | [Cu(C9H7O4)2(C10H14N2O)2(H2O)2] | researchgate.nettandfonline.com |

| Zn(II) | Acetylsalicylate, Water | [Zn(C9H7O4)2(C10H14N2O)2(H2O)2] | researchgate.nettandfonline.com |

| Eu(III) | Acesulfamato | [Eu(C10H14N2O)4(acs)2]acs·H2O | nih.govtubitak.gov.tr |

| Tb(III) | Acesulfamato | [Tb(C10H14N2O)4(acs)2]acs·H2O | nih.govtubitak.gov.tr |

| Ho(III) | Acesulfamato | [Ho(C10H14N2O)4(acs)2]acs | nih.govtubitak.gov.tr |

| Er(III) | Acesulfamato | [Er(C10H14N2O)4(acs)2]acs | nih.govtubitak.gov.tr |

| Yb(III) | Acesulfamato | [Yb(C10H14N2O)4(acs)2]acs·H2O | nih.govtubitak.gov.tr |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQAJSRQKGFYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201047 | |

| Record name | Isonicotinic acid diethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-40-5 | |

| Record name | N,N-Diethylisonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid diethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylisonicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinic acid diethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 530-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONICOTINIC ACID DIETHYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P99ROW70YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivative Synthesis of N,n Diethylisonicotinamide

Established Synthetic Pathways for N,N-Diethylisonicotinamide and its Analogues

The synthesis of this compound and its analogues primarily relies on the formation of an amide bond between an isonicotinic acid derivative and diethylamine or a corresponding secondary amine. The most common and well-established methods involve the activation of the carboxylic acid group of isonicotinic acid to facilitate nucleophilic attack by the amine.

One of the most prevalent methods is the conversion of isonicotinic acid to isonicotinoyl chloride . This is typically achieved by reacting isonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting isonicotinoyl chloride is a highly reactive acyl chloride that readily undergoes nucleophilic acyl substitution with diethylamine to yield this compound. This two-step process is efficient and widely applicable for the synthesis of various N,N-disubstituted isonicotinamides.

Another established pathway involves the use of coupling reagents . These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then susceptible to aminolysis. Common coupling agents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). This method is generally milder than the acid chloride route and is suitable for more sensitive substrates.

Direct amidation of isonicotinic acid with diethylamine is also possible but typically requires high temperatures and pressures, and often results in lower yields due to the formation of a stable ammonium carboxylate salt. To overcome this, catalytic methods have been developed. For instance, boric acid and its derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines under milder conditions.

The synthesis of analogues of this compound, such as other N-substituted isonicotinamides, follows similar principles. For example, a variety of N-substituted isonicotinamides have been prepared by reacting isonicotinoyl chloride with different primary and secondary amines.

| Starting Material | Reagent(s) | Intermediate | Product | Key Features |

|---|---|---|---|---|

| Isonicotinic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Isonicotinoyl Chloride | This compound | High reactivity, good yields, widely applicable. |

| Isonicotinic Acid | Diethylamine, Coupling Agent (e.g., DCC, EDC) | Activated Ester/Intermediate | This compound | Milder conditions, suitable for sensitive substrates. |

| Isonicotinic Acid | Diethylamine, Catalyst (e.g., Boric Acid) | - | This compound | Direct amidation under milder conditions than thermal methods. |

| Isonicotinoyl Chloride | Various Primary/Secondary Amines | - | N-Substituted Isonicotinamide (B137802) Analogues | Versatile method for synthesizing a library of analogues. |

Development of Novel Synthetic Routes for Substituted this compound Derivatives

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of substituted this compound derivatives. These novel routes often aim to introduce functional groups onto the pyridine (B92270) ring or the N-alkyl groups, providing access to a wider range of chemical diversity for various applications.

One emerging area is the use of transition-metal-catalyzed cross-coupling reactions . These reactions allow for the direct functionalization of the pyridine ring of pre-formed this compound or its precursors. For example, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl substituents at specific positions on the pyridine ring. This approach offers a powerful tool for the late-stage functionalization of the core scaffold.

Another innovative approach involves the use of C-H activation strategies. These methods enable the direct conversion of C-H bonds on the pyridine ring into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. While still a developing field, C-H activation holds great promise for the streamlined synthesis of complex substituted this compound derivatives.

Furthermore, one-pot multicomponent reactions are being explored for the efficient assembly of substituted isonicotinamides. These reactions combine multiple starting materials in a single reaction vessel to generate complex products in a single step, often with high atom economy and reduced waste. For instance, a one-pot transformation of cyclic 1,3-dicarbonyls with N-(isonicotinoyl)glycine and one-carbon synthons has been described for the synthesis of N-substituted isonicotinamides containing a fused pyran-2-one ring researchgate.net.

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Transition-Metal-Catalyzed Cross-Coupling | Introduction of functional groups onto the pyridine ring via reactions like Suzuki, Heck, etc. | High efficiency, broad substrate scope, late-stage functionalization. |

| C-H Activation | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. | High atom economy, avoids pre-functionalization. |

| Multicomponent Reactions | Combining multiple reactants in a single step to form complex products. | High efficiency, reduced waste, operational simplicity. |

Regioselective Synthesis Strategies for Isonicotinamide versus Nicotinamide (B372718) Isomers

The selective synthesis of this compound over its isomer, N,N-diethylnicotinamide, presents a significant challenge due to the similar reactivity of the carboxylic acid groups at the 3- (nicotinic) and 4- (isonicotinic) positions of the pyridine ring. Achieving high regioselectivity is crucial for ensuring the purity and desired properties of the final product.

The regioselectivity of the amidation reaction can be influenced by several factors, including the choice of starting material, reaction conditions, and the presence of catalysts or directing groups. When starting from a mixture of isonicotinic and nicotinic acids, separation of the isomers prior to amidation is the most straightforward approach to ensure the formation of the desired product.

In cases where a mixture of pyridinecarboxylic acids is unavoidable, strategies to achieve regioselective amidation are being investigated. One potential approach is to exploit the subtle differences in the electronic and steric environment of the carboxylic acid groups. The nitrogen atom in the pyridine ring is electron-withdrawing, and its influence on the acidity and reactivity of the carboxylic acid group is position-dependent.

The concept of kinetic versus thermodynamic control is also relevant. Under kinetic control (lower temperatures, short reaction times), the reaction may favor the formation of the product that is formed faster, which could be influenced by the relative activation energies of the competing pathways. Under thermodynamic control (higher temperatures, longer reaction times), the more stable product isomer would be favored. However, specific studies detailing the kinetic and thermodynamic profiles for the N,N-diethylamidation of isonicotinic versus nicotinic acid are not widely reported in the literature.

The use of catalysts that can selectively bind to one of the pyridinecarboxylic acid isomers could also provide a means of achieving regioselectivity. For example, a catalyst with a specific binding pocket could preferentially activate one isomer over the other, directing the amidation reaction to the desired position. Research into such selective catalytic systems is an active area of investigation in organic synthesis.

Mechanistic Studies of Reaction Pathways in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions, improving yields, and controlling selectivity. The primary reaction, the amidation of an activated isonicotinic acid derivative with diethylamine, proceeds through a nucleophilic acyl substitution mechanism.

In the case of the reaction between isonicotinoyl chloride and diethylamine , the mechanism involves the nucleophilic attack of the nitrogen atom of diethylamine on the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the chloride leaving group, to form the final amide product and a protonated diethylamine. A final deprotonation step, often by another molecule of diethylamine acting as a base, yields the neutral this compound.

When coupling reagents are used, the mechanism is more complex. The coupling reagent first reacts with the carboxylic acid to form a highly reactive activated intermediate, such as an O-acylisourea in the case of DCC. This activated intermediate is then susceptible to nucleophilic attack by diethylamine, again proceeding through a tetrahedral intermediate to form the amide product.

Computational studies , such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction pathways, transition state geometries, and activation energies involved in these reactions. While specific mechanistic studies dedicated solely to this compound synthesis are not extensively documented, the general principles of nucleophilic acyl substitution are well-established and applicable to this system. Such theoretical studies could be particularly useful in elucidating the factors that govern regioselectivity in the amidation of pyridinecarboxylic acids.

Coordination Chemistry of N,n Diethylisonicotinamide As a Ligand

Complex Formation with Transition Metal Cations and Rare Earth Metals

N,N-Diethylisonicotinamide readily forms coordination complexes with a wide range of transition metal cations, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Cd(II), and Fe(II). researchgate.netfigshare.com Additionally, its ability to coordinate extends to rare earth metal cations such as Eu(III), Tb(III), Ho(III), Er(III), and Yb(III). nih.gov

The synthesis of these complexes typically involves the reaction of the corresponding metal salt with this compound in a suitable solvent. The resulting complexes can be isolated as crystalline solids and have been characterized by various analytical techniques, including elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction.

The formation of these complexes is driven by the Lewis acid-base interaction between the metal cation (Lewis acid) and the pyridine (B92270) nitrogen atom of the this compound ligand (Lewis base). The properties of the resulting complexes, such as their color, magnetic susceptibility, and stability, are influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of other coordinating ligands.

Table 1: Examples of Transition Metal and Rare Earth Metal Complexes with this compound

| Metal Cation | Example Complex Formula | Reference(s) |

| Co(II) | Co(dena)₂(H₂O)₄₂ | figshare.com |

| Ni(II) | Ni(dena)₂(H₂O)₄₂ | figshare.com |

| Cu(II) | [Cu(acs)₂(dena)₂] | figshare.com |

| Zn(II) | Zn(dena)₂(H₂O)₄₂ | figshare.com |

| Mn(II) | Mn(dena)₂(H₂O)₄₂ | figshare.com |

| Eu(III) | [Eu(acs)₂(dena)₂]·H₂O | nih.gov |

| Tb(III) | [Tb(acs)₂(dena)₂]·H₂O | nih.gov |

dena = this compound; acs = acesulfamate

Analysis of Ligand Binding Modes

This compound primarily exhibits two main binding modes in its coordination complexes: monodentate and bridging.

Monodentate Coordination: This is the most common binding mode, where the ligand coordinates to a single metal center through the nitrogen atom of its pyridine ring. researchgate.netfigshare.comtandfonline.comresearchgate.netmdpi.com In this mode, the diethylamide group does not participate in coordination. Numerous studies on mixed-ligand complexes of transition metals with this compound and various carboxylates have confirmed this monodentate coordination. tandfonline.comtandfonline.com

Bridging Coordination: While less common, this compound can also act as a bridging ligand, connecting two metal centers. This typically occurs through the pyridine nitrogen and the amide oxygen atom, although this behavior is not as extensively documented as monodentate coordination.

The preference for a particular binding mode is influenced by several factors, including the nature of the metal ion, the steric hindrance of other ligands in the coordination sphere, and the reaction conditions. Infrared spectroscopy is a key tool for elucidating the binding mode, as coordination through the pyridine nitrogen results in a characteristic shift of the C=N stretching vibration to a higher frequency.

Elucidation of Coordination Geometries in Metal Complexes

The coordination of this compound to metal centers, often in conjunction with other ligands, results in a variety of coordination geometries. The most commonly observed geometries are octahedral, tetragonal bipyramidal, and tetrahedral.

Octahedral Geometry: This is a frequent coordination geometry for transition metal complexes of this compound, particularly with Co(II), Ni(II), and Zn(II). researchgate.netfigshare.comresearchgate.net In these complexes, the metal ion is typically coordinated to two this compound ligands and four other ligands, such as water molecules or anions, resulting in a six-coordinate environment. For instance, in complexes with acesulfame, Mn(II), Co(II), and Zn(II) cations are six-coordinated with two N,N-diethylnicotinamide ligands and four water molecules, resulting in a distorted octahedral geometry. figshare.com

Tetragonal Bipyramidal Geometry: This geometry is observed in some copper(II) complexes. mdpi.com The equatorial plane is formed by oxygen atoms from other ligands (like fenamates) and nitrogen atoms from this compound, with other ligands occupying the axial positions. mdpi.com

Tetrahedral Geometry: While less common than octahedral geometry, tetrahedral coordination can occur, particularly with smaller metal ions or bulky ligands that sterically hinder the formation of a six-coordinate complex.

The specific coordination geometry is determined by a combination of factors, including the size and electronic configuration of the metal ion, the steric and electronic properties of the ligands, and crystal packing forces.

Table 2: Coordination Geometries of this compound Complexes

| Metal Cation | Heteroligand | Coordination Geometry | Reference(s) |

| Co(II) | Acesulfamate/Water | Distorted Octahedral | figshare.com |

| Ni(II) | Acetylsalicylate/Water | Octahedral | researchgate.net |

| Cu(II) | Fenamates | Tetragonal Bipyramidal | mdpi.com |

| Zn(II) | Acesulfamate/Water | Distorted Octahedral | figshare.com |

| Mn(II) | Acesulfamate/Water | Distorted Octahedral | figshare.com |

Heteroligand Complex Systems Incorporating this compound

This compound is frequently incorporated into heteroligand or mixed-ligand complex systems. In these systems, the metal ion is coordinated to this compound along with one or more other types of ligands. This approach allows for the fine-tuning of the properties of the resulting complexes.

Common co-ligands found in these systems include:

Carboxylates: A wide variety of carboxylate ligands, such as acetylsalicylates, benzoates, and fenamates, have been used to create mixed-ligand complexes. researchgate.netnih.govtandfonline.commdpi.comtandfonline.comtandfonline.com In these complexes, the carboxylate typically coordinates through its oxygen atoms, while this compound coordinates through its pyridine nitrogen.

Acesulfamates: The acesulfamate anion has also been employed as a co-ligand, leading to the formation of interesting coordination compounds with both transition metals and rare earth metals. figshare.comnih.gov

The presence of multiple ligand types in the coordination sphere can lead to complexes with unique structural features and modified chemical and physical properties compared to their homoleptic counterparts.

Thermal Decomposition Pathways and Stability of Coordination Compounds

The thermal decomposition of these complexes often proceeds in a stepwise manner:

Dehydration: For hydrated complexes, the first step is typically the loss of water molecules, which can occur in one or more stages. nih.govtandfonline.comtandfonline.comtandfonline.com

Loss of this compound: Following dehydration, the this compound ligands are removed from the coordination sphere. nih.govtandfonline.comtandfonline.comtandfonline.com

Decomposition of the Co-ligand: The final stage involves the decomposition of the remaining co-ligand, such as acetylsalicylate or acesulfamate. nih.govtandfonline.comtandfonline.comtandfonline.com

The final decomposition products are typically the corresponding metal oxides. nih.govtandfonline.comtandfonline.comtandfonline.com The temperatures at which these decomposition steps occur provide a measure of the thermal stability of the complex. For instance, in a series of acetylsalicylato complexes, the thermal stability was found to follow the order: Zn(II) > Ni(II) > Co(II) > Cu(II).

Table 3: Thermal Decomposition Data for Selected this compound Complexes

| Complex | Decomposition Step | Temperature Range (°C) | Final Product | Reference(s) |

| [Co(asa)₂(dena)₂(H₂O)₂] | Dehydration, Loss of dena, Decomposition of asa | 80-600 | CoO | tandfonline.com |

| [Ni(asa)₂(dena)₂(H₂O)₂] | Dehydration, Loss of dena, Decomposition of asa | 100-650 | NiO | tandfonline.com |

| [Cu(asa)₂(dena)₂(H₂O)₂] | Dehydration, Loss of dena, Decomposition of asa | 60-900 | CuO | tandfonline.com |

| [Zn(asa)₂(dena)₂(H₂O)₂] | Dehydration, Loss of dena, Decomposition of asa | 70-700 | ZnO | tandfonline.com |

asa = acetylsalicylate; dena = this compound

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Coordination Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing coordination behavior in N,N-Diethylisonicotinamide and its metal complexes. The spectra reveal characteristic vibrational modes of the molecule, which often shift upon coordination to a metal ion.

The FTIR spectrum of free this compound is characterized by several key absorption bands. The most prominent of these is the C=O stretching vibration of the amide group. Other significant bands correspond to the C-N stretching of the diethylamino group and the characteristic vibrations of the pyridine (B92270) ring.

When this compound acts as a ligand in a metal complex, coordination typically occurs through the nitrogen atom of the pyridine ring and sometimes through the carbonyl oxygen atom. This interaction with a metal cation induces noticeable shifts in the vibrational frequencies. researchgate.net The coordination through the pyridine nitrogen leads to shifts in the ring vibration bands. researchgate.net This change in the electronic environment of the pyridine ring upon complexation is a key indicator of metal-ligand bond formation.

For instance, in studies of metal complexes with the related ligand N,N-diethylnicotinamide, coordination through the pyridine nitrogen is consistently observed. researchgate.netresearchgate.net The analysis of these complexes provides a framework for understanding the coordination chemistry of this compound.

Table 1: Selected FT-IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Vibrational Mode | Free Ligand (Approx.) | Metal Complex (Approx.) | Observation |

| C=O Stretch | 1630-1650 | 1610-1640 | Shift to lower frequency indicates potential coordination through carbonyl oxygen or weakening of the C=O bond due to electronic effects of coordination at the pyridine N. |

| Pyridine Ring Vibrations | 1590-1600 | 1600-1615 | Shift to higher frequency is a strong indicator of coordination via the pyridine nitrogen atom. researchgate.net |

| C-N Stretch (Amide) | 1280-1300 | 1285-1310 | Minor shifts observed upon complexation. |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Metal-Ligand Interactions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. shu.ac.uk For this compound, the UV-Vis spectrum is dominated by absorptions arising from π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group. libretexts.org The π → π* transitions, which are typically of high intensity, originate from the conjugated π-system of the aromatic ring. shu.ac.uk The lower intensity n → π* transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen atoms to an anti-bonding π* orbital. pharmatutor.org

Upon formation of metal complexes, the electronic spectrum can change significantly. New absorption bands may appear, and existing bands may shift. These changes are indicative of metal-ligand interactions. impactfactor.org In complexes with transition metals, two additional types of transitions can be observed:

d-d Transitions: These involve the excitation of electrons between d-orbitals of the metal center which have been split by the ligand field. These transitions are typically weak and occur in the visible region of the spectrum, often imparting color to the complex. nih.gov

Charge-Transfer (CT) Transitions: These are intense absorptions that can be classified as either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). nih.gov They involve the movement of an electron between a molecular orbital that is primarily ligand in character and one that is primarily metal in character.

Studies on related N,N-diethylnicotinamide complexes show characteristic absorption bands for both the ligand and the metal-ligand species. researchgate.netresearchgate.net

Table 2: Typical Electronic Transitions in this compound and its Transition Metal Complexes

| Transition Type | Wavelength Range (nm) | Description |

| π → π | 200 - 280 | High-intensity transition within the pyridine ring's conjugated system. |

| n → π | 280 - 350 | Low-intensity transition involving non-bonding electrons on N or O atoms. libretexts.org |

| d-d | 400 - 800 | Weak transitions within the metal d-orbitals; characteristic of transition metal complexes. nih.gov |

| Charge Transfer (CT) | 250 - 500 | Intense bands resulting from electron transfer between the metal and ligand. impactfactor.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. acdlabs.com For this compound (C₁₀H₁₄N₂O), the exact molecular weight is 178.23 g/mol . nih.gov Mass spectrometry confirms this molecular weight by identifying the molecular ion peak (M⁺˙).

The fragmentation pattern provides valuable structural information. In electron impact (EI) mass spectrometry, the molecular ion can undergo various fragmentation pathways. Common fragmentation mechanisms include:

Alpha-Cleavage: This is a characteristic fragmentation for amides and amines, involving the cleavage of a bond adjacent to the nitrogen atom. For this compound, this could involve the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃) after rearrangement. miamioh.edu

Cleavage of the Amide Bond: The bond between the carbonyl carbon and the nitrogen can break, leading to fragments corresponding to the pyridine carbonyl cation and the diethylamino radical, or vice versa.

Loss of Neutral Molecules: Small, stable neutral molecules like CO or ethene can be eliminated.

The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and these various fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure/Lost Fragment | Fragmentation Pathway |

| 178 | [C₁₀H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) nih.gov |

| 177 | [M - H]⁺ | Loss of a hydrogen radical |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical (following rearrangement) |

| 149 | [M - C₂H₅]⁺ | Loss of an ethyl radical (alpha-cleavage) |

| 106 | [C₆H₄NO]⁺ | Cleavage of the C-N amide bond, loss of •N(C₂H₅)₂ |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

| 72 | [N(C₂H₅)₂]⁺ | Diethylamino cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. slideshare.net Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons:

Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern of the isonicotinamide (B137802) ring, two distinct signals, each integrating to two protons, are expected. These will likely appear as doublets due to coupling with their adjacent protons.

Methylene (B1212753) Protons (-CH₂-): The two methylene groups of the diethylamino moiety are chemically equivalent. They will appear as a quartet (due to coupling with the three protons of the adjacent methyl group) in the region of δ 3.0-4.0 ppm.

Methyl Protons (-CH₃): The two methyl groups are also equivalent. They will appear as a triplet (due to coupling with the two protons of the adjacent methylene group) further upfield, typically around δ 1.0-1.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework:

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and will appear far downfield, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The carbons of the pyridine ring will produce signals in the aromatic region (δ 120-150 ppm).

Aliphatic Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl groups will appear in the upfield aliphatic region (δ 10-50 ppm).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-2, H-6 | ~8.6 | Doublet | 2H | Protons adjacent to pyridine N |

| H-3, H-5 | ~7.4 | Doublet | 2H | Protons adjacent to C=O group |

| -CH₂- | ~3.4 | Quartet | 4H | Methylene protons |

| -CH₃ | ~1.2 | Triplet | 6H | Methyl protons |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| C=O | ~168 | Carbonyl carbon | ||

| C-2, C-6 | ~150 | Carbons adjacent to pyridine N | ||

| C-4 | ~145 | Carbon attached to C=O group | ||

| C-3, C-5 | ~122 | Carbons adjacent to C-4 | ||

| -CH₂- | ~43 | Methylene carbons | ||

| -CH₃ | ~13 | Methyl carbons |

Elemental Analysis for Stoichiometric Determination of Compounds

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. This data is crucial for verifying the empirical formula of a newly synthesized substance, such as a metal complex of this compound.

The process involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage composition of C, H, and N in the original sample.

For coordination compounds, elemental analysis is vital for confirming the stoichiometry, including the metal-to-ligand ratio and the number of solvent molecules (e.g., water) present in the coordination sphere. researchgate.net The experimentally determined percentages are compared with the theoretical values calculated for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed structure. researchgate.net

Table 5: Example of Elemental Analysis Data for a Hypothetical Complex: Cu(C₁₀H₁₄N₂O)₂(H₂O)₂₂

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 36.50 | 36.45 |

| Hydrogen (H) | 4.90 | 4.95 |

| Nitrogen (N) | 12.77 | 12.71 |

Magnetic Susceptibility Studies of Paramagnetic Metal Complexes

Magnetic susceptibility measurements are used to investigate the magnetic properties of materials, particularly to determine if a compound is paramagnetic or diamagnetic. libretexts.org This technique is especially important in the study of transition metal complexes, as it can reveal the number of unpaired electrons on the metal ion. core.ac.uk

Diamagnetic compounds have all their electrons paired and are weakly repelled by a magnetic field. libretexts.org

Paramagnetic compounds contain one or more unpaired electrons and are attracted to a magnetic field. libretexts.org

The magnetic susceptibility of a sample is measured, and from this, the effective magnetic moment (μeff) is calculated. The value of μeff is directly related to the number of unpaired electrons (n) through the spin-only formula:

μeff ≈ √[n(n+2)] Bohr Magnetons (B.M.)

By comparing the experimentally determined magnetic moment with the theoretical spin-only values, one can deduce the number of unpaired electrons. This information is critical for determining the oxidation state and the electronic configuration of the metal center, which in turn helps in assigning the geometry of the complex (e.g., high-spin vs. low-spin octahedral). nih.gov For example, studies on N,N-diethylnicotinamide complexes of Co(II), Ni(II), and Cu(II) have shown them to be paramagnetic, while the Zn(II) complex is diamagnetic, as expected. researchgate.net

Table 6: Theoretical and Typical Experimental Magnetic Moments (μeff) for Paramagnetic Metal Complexes of this compound

| Metal Ion | d-electron Config. | Unpaired Electrons (n) | Spin-Only μeff (B.M.) | Typical Experimental Range (B.M.) |

| Co(II) (high-spin) | d⁷ | 3 | 3.87 | 4.3 - 5.2 |

| Ni(II) | d⁸ | 2 | 2.83 | 2.9 - 3.4 |

| Cu(II) | d⁹ | 1 | 1.73 | 1.9 - 2.2 |

| Zn(II) | d¹⁰ | 0 | 0 | Diamagnetic (~0) |

Structural Elucidation and Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis of N,N-Diethylisonicotinamide Complexes

While the crystal structure of this compound itself is not extensively detailed in publicly accessible crystallographic databases, comprehensive single-crystal X-ray diffraction studies have been performed on its coordination complexes with various transition metals, as well as on its closely related isomer, N,N-Diethylnicotinamide (DENA). These analyses provide critical insights into the compound's behavior as a ligand and the supramolecular architecture of its derivatives.

In metal complexes, this compound typically acts as a monodentate ligand, coordinating to the metal center through the nitrogen atom of the pyridine (B92270) ring. However, studies on the isomer DENA reveal more versatile coordination modes. For instance, in a centrosymmetric manganese(II) complex, [Mn(C₁₀H₁₁O₂)₂(C₁₀H₁₄N₂O)₂(H₂O)₂], the DENA ligand coordinates to the Mn(II) cation through the pyridine nitrogen atom. nih.gov The Mn(II) ion is situated on an inversion center, resulting in a distorted octahedral coordination geometry. This coordination environment is completed by oxygen atoms from two 2,4,6-trimethylbenzoate (B1236764) anions and two water molecules. nih.gov This structural motif is not unique to manganese; isostructural complexes with Co(II), Ni(II), Zn(II), and Cd(II) have also been reported, indicating a consistent coordination behavior for DENA with these divalent metals. nih.gov

Furthermore, DENA has demonstrated the ability to act as a bridging ligand. In the dimeric complex [Zn₂(C₁₀H₁₄N₂O)₂(NCS)₄], two DENA molecules link two zinc atoms. iucr.org Each DENA ligand coordinates to one zinc center via its pyridine nitrogen and to the adjacent zinc center through its amide oxygen atom. This bridging results in a centrosymmetric dimer where each zinc atom possesses a tetrahedral coordination environment, completed by two nitrogen atoms from isothiocyanate groups. iucr.org

Below is a table summarizing the crystallographic data for a representative N,N-Diethylnicotinamide complex.

| Parameter | [Mn(TMB)₂(DENA)₂(H₂O)₂] nih.gov | [Zn₂(DENA)₂(NCS)₄] iucr.org |

|---|---|---|

| Chemical Formula | C₄₀H₅₄MnN₄O₈ | C₂₄H₂₈N₈O₂S₄Zn₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | Pī |

| a (Å) | 9.176(1) | 10.387(6) |

| b (Å) | 16.892(2) | 12.436(6) |

| c (Å) | 13.344(2) | 7.835(5) |

| α (°) | 90 | 108.4(1) |

| β (°) | 107.57(1) | 117.2(1) |

| γ (°) | 90 | 97.8(1) |

| Volume (ų) | 1972.1(5) | 811.5(9) |

| Z | 2 | 1 |

Analysis of Intermolecular Interactions in Solid-State Structures

The stability and packing of molecules within a crystal lattice are dictated by a delicate balance of various non-covalent interactions. In the complexes of N,N-Diethylnicotinamide, hydrogen bonds, π-π stacking, and van der Waals forces collectively determine the final supramolecular assembly.

Hydrogen bonding plays a pivotal role in the crystal engineering of amide-containing compounds. In the hydrated metal complexes of DENA, extensive hydrogen-bonding networks are observed. For example, in the diaquabis(N,N-diethylnicotinamide-κN)bis(2,4,6-trimethylbenzoato-κO)manganese(II) complex, the coordinated water molecules are key participants. nih.gov They engage in both intramolecular hydrogen bonds with the non-coordinating carboxylate oxygen atom and intermolecular O-H···O hydrogen bonds with the amide carbonyl oxygen atom of an adjacent complex. This intermolecular linkage leads to the formation of layers. These layers are then further connected by weaker C-H···O hydrogen bonds, creating a robust three-dimensional network. nih.gov The analysis of various metal-organic frameworks involving nicotinamide (B372718) derivatives confirms that O-H···O and N-H···O interactions are fundamental in building higher-dimensional supramolecular structures.

Aromatic rings, such as the pyridine ring in this compound, can interact through π-π stacking. This interaction is crucial for the stability of many crystal structures. In the manganese(II) complex of DENA, the benzene (B151609) rings of the trimethylbenzoate ligands and the pyridine rings of the DENA ligands are oriented at a dihedral angle of 43.03 (8)°. nih.gov While this orientation does not represent a classic parallel-displaced or face-to-face stacking, analyses of similar structures confirm that π-π interactions between pyridine and benzene rings are significant contributors to crystal packing stability. dergipark.org.tr The shape index plot from Hirshfeld surface analysis can visually confirm the presence of these interactions through the appearance of adjacent red and blue triangles.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of close contact become immediately apparent. The two-dimensional fingerprint plot, a histogram of (dₑ, dᵢ) distance pairs (where dₑ and dᵢ are the distances from the surface to the nearest nucleus external and internal to the surface, respectively), provides a quantitative summary of all intermolecular interactions.

For the [Mn(C₁₀H₁₁O₂)₂(C₁₀H₁₄N₂O)₂(H₂O)₂] complex, the Hirshfeld surface analysis reveals that the most significant contributions to crystal packing arise from H···H (70.0%), H···O/O···H (15.5%), and H···C/C···H (14.0%) contacts. nih.gov The high percentage of H···H contacts is typical for molecules with a large number of hydrogen atoms on their periphery. The fingerprint plot for H···H interactions appears as a large, diffuse region, while the plots for H···O/O···H and H···C/C···H contacts show distinct "spikes," which are characteristic of specific, directional interactions like hydrogen bonds. nih.gov Similar analyses on other metal complexes with DENA corroborate the prevalence of H···H interactions as the most dominant force in their crystal packing. dergipark.org.tr

| Interaction Type | Contribution to Hirshfeld Surface (%) in [Mn(TMB)₂(DENA)₂(H₂O)₂] nih.gov |

|---|---|

| H···H | 70.0 |

| H···O / O···H | 15.5 |

| H···C / C···H | 14.0 |

| Other | 0.5 |

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties. The structural variability of N,N-Diethylnicotinamide is evident in its coordination chemistry. For example, the reaction between zinc thiocyanate (B1210189) and DENA can yield different crystalline products depending on the conditions. Initially, a monomeric, octahedral complex, [Zn(DENA)₂(NCS)₂(H₂O)₂], is formed where DENA is a monodentate ligand. However, upon standing in the mother liquor, this complex transforms into a more stable dimeric form, [Zn₂(DENA)₂(NCS)₄], where the coordination of the zinc changes from octahedral to tetrahedral and DENA acts as a bridging ligand. iucr.org This transformation highlights the solid-state structural variability and potential for polymorphism in systems involving this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for calculating the electronic structure of molecules. mobt3ath.comresearchgate.net These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps. nih.govrsc.org

For N,N-Diethylisonicotinamide, specific DFT studies detailing its optimized geometry, electronic properties, or predicted spectroscopic data are not readily found in the surveyed literature. While DFT calculations have been mentioned in the context of reaction mechanisms involving derivatives of this compound, the specific outputs of these calculations for the parent compound are not provided. A comprehensive DFT analysis would typically involve selecting a functional (like B3LYP) and a basis set to solve the Kohn-Sham equations, yielding the molecule's electron density and energy. From this, one could generate data such as the predicted infrared spectrum, bond lengths, and bond angles.

Table 1: Hypothetical Data from DFT Calculations for this compound This table is illustrative of the type of data that would be generated from a DFT study. Actual experimental or calculated data is not available in the cited sources.

| Property | Predicted Value | Units |

|---|---|---|

| HOMO Energy | (not available) | eV |

| LUMO Energy | (not available) | eV |

| Energy Gap (HOMO-LUMO) | (not available) | eV |

| Dipole Moment | (not available) | Debye |

| C=O Stretch Frequency | (not available) | cm⁻¹ |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Analyses for Intermolecular Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) provides a method for analyzing the electron density of a system to define atoms and the bonds between them. Key to this analysis is the identification of bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties of the electron density at these points can characterize the nature of the chemical bond (e.g., covalent vs. ionic).

Non-Covalent Interaction (NCIplot) analysis is a visualization technique based on the electron density and its derivatives. It is used to identify and characterize weak, non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsion within or between molecules. These interactions are visualized as surfaces, colored to indicate the type and strength of the interaction (e.g., blue for strong, attractive interactions; green for weak van der Waals interactions; and red for repulsive steric clashes).

No specific QTAIM or NCIplot studies were found for this compound in the reviewed literature. Such analyses would be valuable in understanding its crystal packing and how it interacts with other molecules in a condensed phase.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map is plotted onto the electron density surface, with colors indicating different electrostatic potential values. Typically, red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show a region of high negative potential around the carbonyl oxygen and the pyridine (B92270) nitrogen, indicating these are primary sites for electrophilic interaction. The protons on the pyridine ring and ethyl groups would be associated with areas of positive potential. However, no published MEP analysis for this specific molecule could be located.

Quantitative Structure-Activity Relationships (QSAR) Studies for Predicting Research Outcomes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a set of compounds with known activities, QSAR can identify the key physicochemical properties or structural features (descriptors) that govern their effects. These models can then be used to predict the activity of new, untested compounds.

There is no evidence in the surveyed literature of QSAR studies being developed or applied specifically for a series of compounds based on the this compound scaffold. To conduct such a study, a dataset of this compound analogs with corresponding measured biological activity (e.g., IC50 values) would be required.

Molecular Docking and Interaction Modeling with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

While this compound is mentioned as a reactant in the synthesis of compounds like ellipticine (B1684216) quinone, which are subsequently studied for their biological activity, docking studies on this compound itself were not found. For example, derivatives of ellipticine have been docked into the binding site of targets like myosin light chain kinase 4 (MYLK4), but these studies focus on the final product, not the starting material. A docking study of this compound would require the selection of a relevant biological target and would predict its binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the receptor's active site.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(3-chlorophenyl)-N,N-diethylisonicotinamide |

| Ellipticine quinone |

| Ellipticine |

Research on Biological Activity and Mechanistic Insights

Investigation of Enzyme Inhibition Mechanisms

While direct studies on the inhibitory effects of N,N-Diethylisonicotinamide on acetylcholinesterase, phospholipase A2, and cyclooxygenase are not extensively documented, research on related nicotinamide (B372718) and benzamide (B126) structures provides insights into potential mechanisms. Nicotinamides and benzamides have been investigated for their role in processes like DNA repair and apoptosis, which can be influenced by enzyme activity. nih.gov

Phospholipase A2 (PLA2): Phospholipase A2 enzymes are implicated in inflammatory processes due to their role in releasing arachidonic acid, a precursor for eicosanoids. nih.govnih.gov The inhibition of PLA2 is a target for anti-inflammatory drug development. nih.gov While a range of compounds have been identified as PLA2 inhibitors, direct evidence for this compound's activity on this enzyme is yet to be established.

Cyclooxygenase (COX): Cyclooxygenase enzymes are key to the synthesis of prostaglandins, which are involved in inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. nih.gov The anti-inflammatory properties of nicotinamide, a related compound, have been noted, suggesting a potential, though unconfirmed, interaction with the COX pathway. nih.govnih.gov

Studies on Anti-inflammatory and Anti-thrombotic Activity in Research Models

Research has suggested that nicotinamide and its derivatives possess anti-inflammatory and anti-thrombotic properties. These findings in related molecules hint at the potential for this compound to exhibit similar activities.

Anti-inflammatory Activity: Studies have demonstrated the anti-inflammatory activity of nicotinamide and its isomers in various experimental models. nih.gov For instance, isonicotinamide (B137802), which shares the same core pyridine (B92270) ring as this compound, has been shown to inhibit paw edema induced by carrageenan in mice, a common model for inflammation. nih.gov The mechanism is thought to be related to the inhibition of inflammatory mediators. nih.gov Nicotinamide has also been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key cytokine in the inflammatory response. nih.gov

Anti-thrombotic Activity: The potential for nicotinamide derivatives to influence thrombosis has also been explored. N-methylnicotinamide, a metabolite of nicotinamide, has been found to inhibit arterial thrombosis in hypertensive rats. nih.gov This effect is thought to be mediated by the production of prostacyclin, which leads to platelet inhibition and enhanced fibrinolysis. nih.gov While these findings are for a related compound, they suggest a possible avenue of investigation for the anti-thrombotic potential of this compound.

Below is a table summarizing the observed anti-inflammatory and anti-thrombotic effects of compounds structurally related to this compound.

| Compound | Biological Activity | Research Model | Key Findings |

| Isonicotinamide | Anti-inflammatory | Carrageenan-induced paw edema in mice | Inhibited the second phase of the nociceptive response and paw edema. nih.gov |

| Nicotinamide | Anti-inflammatory | Lipopolysaccharide-induced TNF-alpha in mice | Dose-dependent inhibition of TNF-alpha production. nih.gov |

| N-methylnicotinamide | Anti-thrombotic | Electrically induced arterial thrombosis in hypertensive rats | Dose-dependent decrease of thrombus weight and inhibition of platelet aggregation. nih.gov |

Anti-microbial Efficacy Studies of this compound and its Coordination Compounds

The antimicrobial properties of nicotinamide derivatives and their coordination compounds with various metal ions have been a focus of research. While specific studies on this compound are limited, the broader class of compounds shows promise.

Newly synthesized nicotinamide compounds have demonstrated in vitro antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. nih.gov The effectiveness of these compounds can be influenced by their specific chemical structures. nih.gov

Furthermore, the coordination of such ligands with metal ions can enhance their antimicrobial activity. mdpi.com This enhancement is often attributed to the chelation theory, where the metal complex becomes more lipophilic and can more easily penetrate the microbial cell membrane.

The table below presents the antimicrobial activity of some newly synthesized nicotinamide compounds against various microorganisms.

| Compound | Target Microorganism | Activity |

| Nicotinamide Compound 4 | Candida albicans | Complete inhibition below 1 mM. nih.gov |

| Nicotinamide Compound 5 | Gram-positive bacteria | Most effective at 0.03 mM. nih.gov |

| Nicotinamide Compound 3 | Various AMR-related proteins | Promising antibacterial potential. nih.gov |

Research on Interactions with Biological Systems and Macromolecules

The interaction of this compound with biological systems and macromolecules is an area of ongoing research. The nicotinamide moiety, a core component of this compound, is a fundamental part of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Research has shown that NAD+ can directly regulate protein-protein interactions. For example, the binding of NAD+ to the NHD domain of the DBC1 protein prevents it from inhibiting PARP1, a key DNA repair protein. nih.gov This interaction is vital for maintaining genomic stability. nih.gov As NAD+ levels decline with age, this regulatory function is impaired, leading to an accumulation of DNA damage. nih.gov These findings suggest that compounds containing the nicotinamide structure, such as this compound, could potentially influence cellular processes by interacting with NAD+-binding proteins. However, direct evidence for such interactions with this compound is currently lacking.

Synergistic Effects in Multi-Component Biological Systems Research

The concept of synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, is an important area of pharmacological research. While direct studies on the synergistic effects of this compound are not widely available, research on a structurally related compound, N,N-Diethyl-meta-toluamide (DEET), provides some interesting insights.

A study investigating the combined effects of DEET and permethrin, two common pesticides, found that they exhibited synergistic cytotoxicity in sinonasal epithelial cells. nih.gov This means that the simultaneous exposure to both compounds resulted in a greater toxic effect than would be expected from their individual toxicities. nih.gov Although DEET and this compound are different molecules, this finding highlights the potential for N,N-diethyl-substituted amides to participate in synergistic interactions within biological systems. Further research is needed to explore if this compound exhibits similar synergistic properties when combined with other biologically active molecules.

Advanced Research Applications and Potentials

Role as a Hydrotropic Agent in Enhancing Solubility in Research Formulations

Hydrotropy is a solubilization phenomenon whereby the addition of a large amount of a second solute, the hydrotrope, results in an increase in the aqueous solubility of a poorly soluble primary solute. N,N-Diethylisonicotinamide and its structural isomers, such as N,N-diethylnicotinamide (DENA), have demonstrated significant potential as hydrotropic agents in research formulations.

Studies on DENA have shown its remarkable ability to enhance the solubility of poorly water-soluble drugs, with observed increases ranging from 1,000- to 10,000-fold. nih.govresearchgate.net The mechanism of this solubilization is a complex interplay between hydrophobic and specific interactions, such as hydrogen bonding. nih.gov Research comparing various nicotinamide (B372718) analogues has revealed that the degree of drug solubility enhancement increases with the amount of alkyl substitution on the amide nitrogen. nih.gov This suggests that the hydrophobicity of the hydrotrope molecule itself is a significant contributing factor to its solubilizing power. nih.gov

The solubilization process involving aromatic amides like N,N-diethylnicotinamide often shows a nonlinear relationship with the hydrotrope concentration. nih.gov This suggests a mechanism that may involve self-association of the hydrotrope at higher concentrations, forming aggregates that can encapsulate or interact with the drug molecules. nih.gov At lower concentrations, a 1:1 complex between the drug and the hydrotrope may form, while at higher concentrations, higher-order complexes (e.g., 1:2 drug-to-hydrotrope) are possible. nih.gov The aromaticity of the pyridine (B92270) ring is also considered an important factor in the complexation and subsequent solubility enhancement of drugs. nih.gov

Table 1: Comparison of Hydrotropic Agents and their Effect on Drug Solubility

| Hydrotropic Agent | Model Drug | Fold Increase in Solubility | Key Mechanistic Factor(s) |

| N,N-Diethylnicotinamide (DENA) | Paclitaxel | Several orders of magnitude | High hydrogen bonding ability, interplay of specific and hydrophobic interactions. nih.gov |

| N,N-Diethylnicotinamide | Nifedipine | Significant increase | Ligand hydrophobicity, alkyl substitution on amide nitrogen. nih.gov |

| Nicotinamide | Various poorly soluble drugs | Up to 4,000-fold | Self-association at high concentrations, stacking complexation. nih.gov |

| N,N-Dimethylbenzamide (DMBA) | Hydrophobic drugs | 1,000 to 10,000-fold | More extensive self-association due to higher hydrophobicity. nih.govresearchgate.net |

Exploration in Drug Delivery Systems Research for Solubility Enhancement and Release Modulation

Building upon its role as a powerful hydrotropic agent, this compound and its analogues are being actively explored in the development of advanced drug delivery systems. The primary goals are to enhance the bioavailability of poorly soluble drugs and to control their release profiles. nih.gov

One promising strategy is the formation of pharmaceutical co-crystals. nih.gov Co-crystallization involves incorporating a drug molecule and a co-former, such as a nicotinamide derivative, into a single crystal lattice. ijndd.in This approach has been successfully used to improve the solubility and dissolution rate of drugs like simvastatin (B1681759) and ticagrelor (B1683153) using nicotinamide. nih.govmdpi.com The formation of co-crystals alters the physicochemical properties of the active pharmaceutical ingredient (API) without changing its chemical structure, leading to enhanced performance. nih.gov

Furthermore, derivatives of N,N-diethylnicotinamide have been used to create novel nanocarriers for targeted drug delivery. For instance, a hydrotropic oligomer chemically conjugated to glycol chitosan (B1678972) was designed to increase the aqueous solubility of paclitaxel. impactfactor.org This conjugate self-assembled into nanoparticles in an aqueous environment, effectively encapsulating the drug. impactfactor.org Such nano-delivery systems not only improve drug solubility but also offer the potential for sustained and controlled release, which can improve patient compliance and reduce side effects. nih.gov The use of hydrotropes in these systems can be a key factor in modulating the release of drugs from polymeric matrices. mdpi.com

Potential in Materials Science for Developing Functional Hybrid Materials

The unique coordination chemistry of the pyridine nitrogen and the amide oxygen in this compound makes it a valuable ligand for the synthesis of functional hybrid materials. These materials combine organic and inorganic components at the molecular level to achieve novel properties and functionalities. mdpi.com

A significant area of exploration is the synthesis of metal-organic frameworks (MOFs). nih.gov MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. A study has shown that a structural isomer, N,N-Diethyl-3-methylbenzamide (DEET), can act as a solvent and a phase-directing agent in the synthesis of MOFs, demonstrating that such molecules can play a crucial role in the formation of these complex structures. rsc.org The use of safer solvents like DEET, compared to more toxic formamide (B127407) solvents, could facilitate the application of MOFs in areas like drug delivery. rsc.org

In addition to MOFs, N,N-diethylnicotinamide has been used as a neutral ligand in the formation of novel mixed-ligand coordination compounds with rare earth metal cations. nih.gov These complexes exhibit diverse structural properties and have potential applications in areas such as luminescence and sensing. nih.gov The ability of this compound to coordinate with metal centers opens up possibilities for designing a wide range of functional hybrid materials with tailored electronic, optical, or catalytic properties. mdpi.comosti.gov

Applications in Analytical Chemistry for Separation and Detection Methods

In analytical chemistry, this compound can serve as a target analyte, a standard for method development, or a component in separation and detection systems. The analytical methods for its isomer, N,N-diethyl-m-toluamide (DEET), are well-established and can be adapted for this compound.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the principal methods for the detection and quantification of such compounds in various matrices, including biological and environmental samples. nih.gov For instance, a reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of nikethamide (B1678874) (N,N-diethylnicotinamide) and lidocaine (B1675312) in human blood and cerebrospinal fluid. sigmaaldrich.com These chromatographic techniques offer high sensitivity and selectivity, with sample preparation often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.gov

Thin-layer chromatography (TLC) combined with densitometry has also been employed for the determination of related nicotinamide derivatives in pharmaceutical tablets. researchgate.net This method provides a simpler and more cost-effective alternative for routine quality control analysis. researchgate.net Furthermore, the unique chemical properties of this compound could be exploited in the development of novel chemical sensors. For example, its ability to interact with specific molecules or ions could be harnessed to create optical or electrochemical sensors for detecting toxic materials or biological markers. mdpi.commdpi.com

Table 2: Analytical Techniques for the Determination of N,N-Diethylnicotinamide and Related Compounds

| Analytical Technique | Matrix | Compound(s) Analyzed | Purpose |

| HPLC with UV detection | Human blood and cerebrospinal fluid | Nikethamide (N,N-diethylnicotinamide) and Lidocaine | Simultaneous quantification for toxicological analysis. sigmaaldrich.com |

| GC-MS, HPLC | Biological and environmental samples | DEET (structural isomer) and its metabolites | Detection and monitoring of exposure. nih.gov |

| TLC-Densitometry | Pharmaceutical tablets | N-(hydroxymethyl)nicotinamide | Quantification in finished products and stability studies. researchgate.net |

Q & A

Q. What are the key physicochemical properties of N,N-Diethylisonicotinamide, and how do they influence experimental handling?

Answer:

- Physicochemical Properties :

- Handling Considerations :

Q. What validated analytical methods are recommended for characterizing this compound purity and structure?

Answer :

- Chromatography :

- Spectroscopy :

Q. How should researchers safely manage spills or accidental exposure to this compound?

Answer :

- Spill Management :

- Contain spills using inert absorbents (e.g., vermiculite) and collect residues in sealed containers. Avoid dry sweeping to prevent dust dispersion .

- Exposure Protocols :

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Answer :

- Reaction Optimization :

- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) for the amidation of isonicotinic acid with diethylamine .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus toluene for reaction efficiency.

- Kinetic Studies : Use in-situ FT-IR to monitor reaction progress and identify rate-limiting steps.

- Scalability :

Q. What strategies are effective in resolving contradictions in stability data for this compound under varying storage conditions?

Answer :

- Stability Studies :

- Data Reconciliation :

- Use Design of Experiments (DoE) to isolate variables (e.g., light, oxygen) contributing to conflicting stability reports .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

Answer :

- In Silico Approaches :

- Molecular Docking : Simulate binding to nicotinic acetylcholine receptors (nAChRs) using AutoDock Vina; validate with mutagenesis data .

- MD Simulations : Perform 100-ns trajectories in explicit solvent to analyze conformational stability and ligand-receptor dynamics .

- Experimental Validation :

Q. What advanced techniques are recommended for detecting trace impurities in this compound batches?

Answer :

- Hyphenated Techniques :

- Threshold Setting :

- Establish limits for genotoxic impurities (e.g., nitrosamines) per ICH M7 guidelines using probabilistic risk assessment .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.